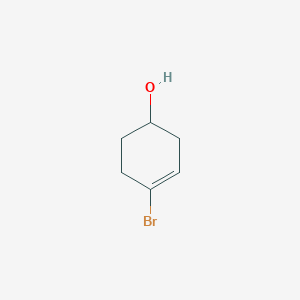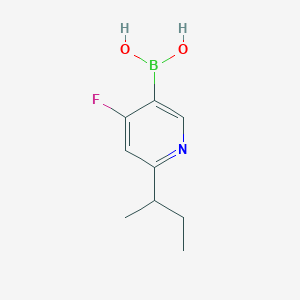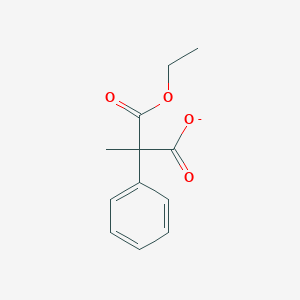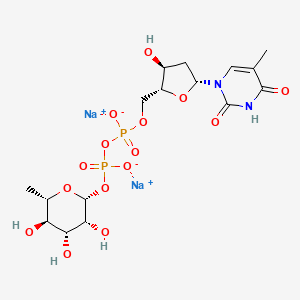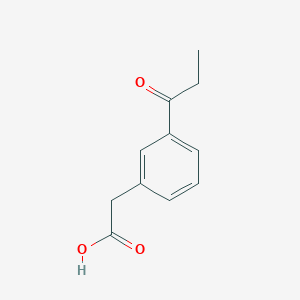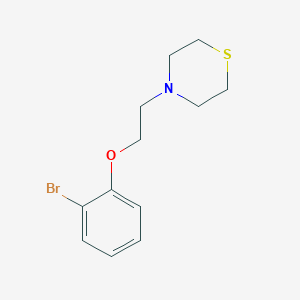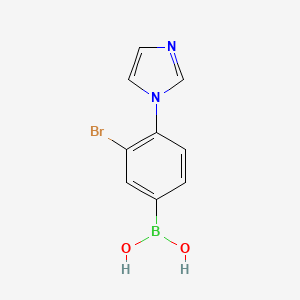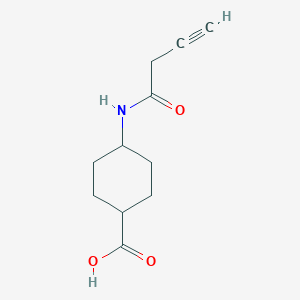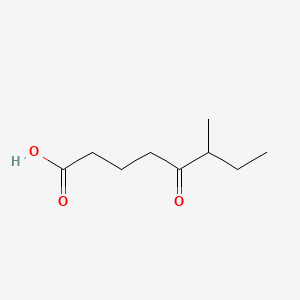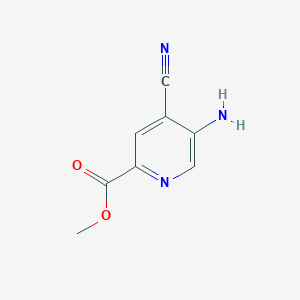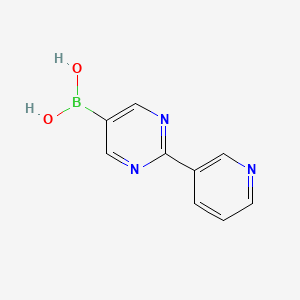
(2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyridine ring and a pyrimidine ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the design of sensors and drug delivery systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or water) under an inert atmosphere .
Industrial Production Methods: Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is becoming increasingly popular in industrial settings due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields alcohols or ketones, while reduction produces alkanes .
Applications De Recherche Scientifique
(2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the design of enzyme inhibitors and as a tool for studying biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of (2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the design of sensors and drug delivery systems. The compound can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity and produce desired biological effects .
Comparaison Avec Des Composés Similaires
- (2-(Pyridin-2-yl)pyrimidin-5-yl)boronic acid
- (2-(Piperidin-1-yl)pyrimidin-5-yl)boronic acid
- (2-(Thienyl)pyrimidin-5-yl)boronic acid
Comparison: (2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. For example, the presence of both pyridine and pyrimidine rings allows for versatile interactions with various molecular targets, making it a valuable tool in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C9H8BN3O2 |
|---|---|
Poids moléculaire |
200.99 g/mol |
Nom IUPAC |
(2-pyridin-3-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C9H8BN3O2/c14-10(15)8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6,14-15H |
Clé InChI |
LOMBSGQVUHYVJV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1)C2=CN=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


